2-Oxa-5-azabicyclo[4.1.0]heptane (CAS 166756-12-3) is a highly specialized, conformationally restricted bicyclic morpholine analog utilized primarily as a premium building block in Diversity-Oriented Synthesis (DOS) and advanced medicinal chemistry. By fusing a cyclopropane ring onto the morpholine core, this scaffold achieves an exceptionally high fraction of sp3-hybridized carbons (Fsp3 = 1.0) while locking the heterocycle into a rigid geometry. For procurement teams and medicinal chemists, this compound represents a critical upgrade over standard morpholine, offering pre-installed stereochemical density (three contiguous stereocenters) and modulated physicochemical properties. It is increasingly procured as a foundational precursor for next-generation kinase inhibitors and sp3-rich peptidomimetic libraries, where precise vector projection and metabolic stability are non-negotiable [1].
Substituting 2-oxa-5-azabicyclo[4.1.0]heptane with standard morpholine or simple mono-substituted morpholines (e.g., 2-methylmorpholine) introduces severe structural and metabolic liabilities in library synthesis. Unconstrained morpholines undergo rapid chair-chair interconversion, which incurs a massive entropic penalty upon binding to rigid target pockets. Furthermore, the exposed α-carbons adjacent to the heteroatoms in standard morpholines are highly susceptible to rapid CYP450-mediated oxidative metabolism, leading to poor pharmacokinetic profiles in downstream active pharmaceutical ingredients (APIs). The [4.1.0] bicyclic architecture of 2-oxa-5-azabicyclo[4.1.0]heptane resolves these issues by sterically shielding the vulnerable C-H bonds and conformationally locking the ring, ensuring that downstream derivatives maintain both target affinity and metabolic stability that generic substitutes cannot achieve [1].
Standard morpholine derivatives exhibit high conformational flexibility, requiring significant energy to lock into a bioactive conformation during target binding. 2-Oxa-5-azabicyclo[4.1.0]heptane utilizes a fused cyclopropane ring to restrict the morpholine core, eliminating the standard ~10 kcal/mol barrier of chair-chair interconversion. This rigidification lowers the entropic penalty of binding compared to unconstrained morpholine baselines, directly translating to higher affinity in structurally demanding pockets like kinase active sites[1].
| Evidence Dimension | Conformational flexibility and entropic penalty |
| Target Compound Data | Locked single dominant conformation (rigidified bicyclic core) |
| Comparator Or Baseline | Standard Morpholine (rapid chair-chair interconversion with ~10 kcal/mol barrier) |
| Quantified Difference | Elimination of interconversion energy barrier |
| Conditions | Target binding in rigid kinase active sites |
Procuring this rigidified scaffold prevents the loss of binding affinity caused by the entropic penalty inherent to flexible morpholine substitutes.
In the synthesis of sp3-rich peptidomimetics, the starting scaffold must provide multiple vectors for orthogonal functionalization. 2-Oxa-5-azabicyclo[4.1.0]heptane provides three contiguous stereocenters within a compact 7-atom framework, achieving a maximum Fsp3 of 1.0. In contrast, standard procurement alternatives like 2-methylmorpholine offer only a single stereocenter. This high stereochemical density allows chemists to generate highly diversified, geometrically distinct libraries from a single precursor, vastly improving the efficiency of hit-to-lead campaigns[1].
| Evidence Dimension | Contiguous stereocenters per scaffold |
| Target Compound Data | 3 contiguous stereocenters (Fsp3 = 1.0) |
| Comparator Or Baseline | 2-Methylmorpholine (1 stereocenter) |
| Quantified Difference | 3x increase in stereochemical density |
| Conditions | Scaffold selection for Diversity-Oriented Synthesis (DOS) |
Buyers sourcing scaffolds for DOS libraries must prioritize this compound to maximize the geometrical diversity and patentability of the resulting compound library.
A primary failure mode for morpholine-containing drugs is rapid oxidative clearance at the carbons adjacent to the nitrogen or oxygen atoms. The [4.1.0] bicyclic fusion in 2-oxa-5-azabicyclo[4.1.0]heptane introduces significant steric bulk directly adjacent to the heteroatoms. This structural feature shields the vulnerable α-positions from cytochrome P450 enzymes, providing a superior metabolic stability baseline for downstream APIs compared to unsubstituted morpholine, which is rapidly oxidized to lactams or ring-opened metabolites [1].
| Evidence Dimension | Susceptibility to α-carbon oxidation |
| Target Compound Data | Sterically shielded α-carbons (high metabolic stability) |
| Comparator Or Baseline | Unsubstituted morpholine (highly susceptible to CYP oxidation) |
| Quantified Difference | Prevention of rapid oxidative ring-opening/lactam formation |
| Conditions | in vivo or microsomal metabolic clearance models |
Selecting this sterically hindered bioisostere reduces downstream attrition rates in drug development caused by poor metabolic half-lives.
Modulating the physicochemical properties of basic amines is critical for achieving cellular permeability. The hydrochloride salt of 2-oxa-5-azabicyclo[4.1.0]heptane exhibits a calculated LogP (CLogP) of approximately -0.19, providing an optimal balance of hydrophilicity and lipophilicity. Furthermore, the electron-withdrawing nature of the adjacent cyclopropane ring subtly reduces the basicity of the secondary amine compared to standard morpholine. This dual tuning helps mitigate the hERG toxicity risks typically associated with highly basic, lipophilic amines .
| Evidence Dimension | Physicochemical property tuning (CLogP and pKa) |
| Target Compound Data | Tuned basicity with CLogP ~ -0.19 |
| Comparator Or Baseline | Standard secondary aliphatic amines (higher basicity/sub-optimal LogP) |
| Quantified Difference | Optimized lipophilicity-basicity balance |
| Conditions | in silico and in vitro ADME profiling |
Procuring this specific salt form ensures that downstream derivatives have a higher probability of achieving favorable ADME and safety profiles in cellular assays.
Directly following from its ability to eliminate conformational entropic penalties (Section 3), this compound is the premier choice for synthesizing covalent and non-covalent kinase inhibitors. Its rigid structure allows precise projection of pharmacophores into dynamic, narrow binding pockets, where flexible morpholines fail to achieve sufficient residence time [1].
Leveraging its high stereochemical density (3 contiguous stereocenters, Section 3), this scaffold is ideal for constructing sp3-rich peptidomimetic libraries. It serves as a foundational building block to explore chemical space for protein-protein interaction (PPI) disruptors, offering geometric diversity that simple substituted morpholines cannot provide [2].
Due to its tuned basicity and optimized CLogP (Section 3), 2-oxa-5-azabicyclo[4.1.0]heptane is highly suited for developing CNS-active therapeutics. It replaces standard morpholine groups in lead compounds to improve blood-brain barrier (BBB) penetration and reduce basicity-driven off-target toxicities, making it a critical procurement item for neuropharmacology programs [3].